molecular formula C8H4N2 B582210 5-Ethynylpyridine-2-carbonitrile CAS No. 1211584-19-8

5-Ethynylpyridine-2-carbonitrile

Cat. No.: B582210
CAS No.: 1211584-19-8
M. Wt: 128.134
InChI Key: KCFUVIOOBLULNJ-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-2-carbonitrile is an organic compound with the molecular formula C8H4N2. It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a cyano group at the 2-position.

Scientific Research Applications

5-Ethynylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynylpyridine-2-carbonitrile is not specified in the retrieved data .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions of 5-Ethynylpyridine-2-carbonitrile are not specified in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethynylpyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-pyridinecarbonitrile with an ethynylating agent under specific conditions. For instance, the reaction can be carried out using a palladium catalyst in the presence of a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Ethynylpyridine-2-carbonitrile is unique due to the presence of both the ethynyl and cyano groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications .

Properties

IUPAC Name

5-ethynylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-2-7-3-4-8(5-9)10-6-7/h1,3-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFUVIOOBLULNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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